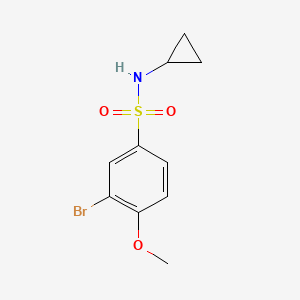

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide

Descripción general

Descripción

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C10H12BrNO3S and a molecular weight of 306.18 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a methoxy group, and a sulfonamide group attached to a benzene ring . It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzenesulfonyl chloride and cyclopropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a base such as triethylamine.

Reaction Mechanism: The sulfonyl chloride reacts with the amine group of cyclopropylamine to form the sulfonamide bond, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for multiple chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction depending on the reagents used.

- Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Research into the biological activities of this compound has revealed potential applications in:

- Antimicrobial Properties: Similar compounds have historically been used as antibacterial agents. This compound may exhibit similar properties due to its sulfonamide structure .

- Anticancer Research: Studies suggest that it may inhibit specific enzymes involved in tumor growth, highlighting its potential as an anticancer therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with similar compounds reveals how structural variations influence activity:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and methoxy groups | Potential anticancer and antimicrobial activity |

| N-cyclopropyl-4-methoxybenzenesulfonamide | Lacks bromine | Primarily antibacterial properties |

| 3-bromo-N-(3-fluorophenyl)benzenesulfonamide | Fluorine substitution alters electronic properties | Varies based on fluorine's influence |

| N-cyclopropyl-2-methoxybenzenesulfonamide | Different methoxy positioning | Affects reactivity and biological profile |

This table illustrates how different substituents can significantly impact the compound's efficacy in biological applications .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within the pharmaceutical industry. Its unique structure allows for modifications that can lead to novel therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates . This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide can be compared with other similar compounds, such as:

4-bromo-N-cyclopropyl-3-methoxybenzamide: This compound has a similar structure but lacks the sulfonamide group.

3-bromo-4-methoxybenzenesulfonamide: This compound lacks the cyclopropyl group.

The presence of the cyclopropyl group and the sulfonamide group in this compound makes it unique and contributes to its distinct chemical and biological properties .

Actividad Biológica

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopropyl group, and a methoxy group attached to a benzene ring, with the following chemical formula:

- Molecular Formula : CHBrNOS

- Molecular Weight : Approximately 280.14 g/mol

Structural Features

The unique structural attributes of this compound contribute to its biological activity. The sulfonamide moiety is known for its ability to mimic natural substrates, which is crucial for its interaction with biological targets.

Antimicrobial Properties

Historically, sulfonamides have been used as antibacterial agents. Recent studies indicate that this compound retains this property while also exhibiting potential against various microbial strains. Its mechanism of action often involves the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. It is hypothesized that the presence of the methoxy and cyclopropyl groups enhances its bioavailability and selectivity towards cancer cells. Studies have shown that compounds with similar structures can inhibit specific enzymes or pathways involved in tumor growth.

Case Studies

- In Vitro Studies : Research conducted on various cancer cell lines has demonstrated that this compound exhibits cytotoxic effects in a dose-dependent manner. For instance, studies on MDA-MB-231 breast cancer cells indicated significant reductions in cell viability at concentrations ranging from 0.7 to 50 µM after 72 hours of treatment.

- Mechanistic Insights : The compound's mechanism involves binding to key proteins involved in cell proliferation and apoptosis regulation. In particular, it shows potential as an inhibitor of the PLK4 pathway, which is crucial for cancer cell division .

Interaction Studies

Interaction studies reveal that this compound can bind to various biological targets, potentially modulating their activity. These interactions are often assessed through molecular docking studies, which help elucidate binding affinities and specific site interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and methoxy groups | Potential anticancer and antimicrobial activity |

| N-cyclopropyl-4-methoxybenzenesulfonamide | Lacks bromine | Primarily antibacterial properties |

| 3-bromo-N-(3-fluorophenyl)benzenesulfonamide | Fluorine substitution alters electronic properties | Varies based on fluorine's influence |

| N-cyclopropyl-2-methoxybenzenesulfonamide | Different methoxy positioning | Affects reactivity and biological profile |

This table highlights how structural variations influence the biological activity and chemical properties of related compounds.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with cyclopropylamine under controlled conditions, often utilizing solvents like dichloromethane and bases such as triethylamine.

Key Reactions

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

- Oxidation and Reduction : The compound can undergo various redox reactions depending on reagents used.

- Hydrolysis : The sulfonamide group may hydrolyze under acidic or basic conditions.

Q & A

Q. Basic: What are the optimal synthetic routes for 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide, and how can structural purity be validated?

Methodological Answer:

The synthesis typically involves sulfonylation of 3-bromo-4-methoxybenzenesulfonyl chloride with cyclopropylamine under inert atmospheres (e.g., nitrogen) to prevent side reactions. Key steps include:

- Temperature Control : Maintain 0–5°C during amine addition to minimize hydrolysis of the sulfonyl chloride intermediate .

- Solvent Selection : Use aprotic solvents like dichloromethane or THF to enhance reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

Structural Validation :

- NMR Spectroscopy : H and C NMR confirm the presence of cyclopropyl (δ 0.5–1.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 348.98) .

Q. Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts .

- Structure Solution : Employ direct methods via SHELXS or charge-flipping algorithms in SHELXD .

- Refinement : SHELXL is preferred for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .

- Validation : Check for outliers using PLATON or Mercury to ensure geometric accuracy (e.g., bond lengths within 2σ of expected values) .

Q. Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model the electron density map. The bromine atom’s σ-hole (positive electrostatic potential) directs nucleophilic attack at the para-methoxy position .

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations in Q-Chem identify energy barriers for substitution pathways (e.g., SN2 vs. SN1) .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from HPLC-monitored reactions) .

Q. Advanced: How to resolve discrepancies between theoretical and experimental crystallographic data?

Methodological Answer:

- Twinned Data Analysis : Use SHELXL ’s TWIN/BASF commands to refine twin fractions if the crystal exhibits pseudosymmetry .

- Disorder Modeling : For disordered cyclopropyl groups, apply PART instructions and restraints (e.g., SIMU/DELU) to maintain reasonable geometry .

- Data Reconciliation : Cross-validate with spectroscopic data (e.g., compare experimental vs. calculated NMR shifts using ChemDraw or ACD/Labs ) .

Q. Advanced: What strategies evaluate the compound’s enzyme inhibitory potential in biological studies?

Methodological Answer:

- Target Selection : Focus on carbonic anhydrase or metalloenzymes, as sulfonamides are known inhibitors .

- Assay Design :

- Fluorescence Quenching : Monitor tryptophan residues near the enzyme’s active site upon ligand binding .

- IC Determination : Use dose-response curves (0.1–100 µM) in a stopped-flow spectrophotometer .

- Docking Studies : AutoDock Vina predicts binding poses, validated by mutagenesis (e.g., alanine scanning of key residues) .

Q. Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Derivative Synthesis : Modify the cyclopropyl or methoxy group (e.g., replace Br with Cl, or methoxy with ethoxy) .

- Biological Testing : Compare IC values across derivatives in enzyme inhibition assays .

- SAR Modeling : Use CoMFA or CoMSIA in SYBYL to correlate substituent properties (Hammett σ, LogP) with activity .

Q. Data Contradiction: How to address conflicting solubility data in different solvent systems?

Methodological Answer:

- Solubility Screening : Use a nephelometer or UV-Vis spectroscopy to quantify solubility in DMSO, ethanol, and PBS (pH 7.4) .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to identify mismatches between solute and solvent .

- Co-Solvent Optimization : Add 10% PEG-400 to aqueous buffers to enhance solubility without altering bioactivity .

Propiedades

IUPAC Name |

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c1-15-10-5-4-8(6-9(10)11)16(13,14)12-7-2-3-7/h4-7,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBKUKITYFSDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.